N-benzyl-3-fluorobenzamide
Overview
Description
N-Benzyl-3-fluorobenzamide is an organic compound with the molecular formula C14H12FNO. It is a derivative of benzamide, where the amide nitrogen is substituted with a benzyl group and the benzene ring is substituted with a fluorine atom at the meta position.
Preparation Methods
Synthetic Routes and Reaction Conditions: N-Benzyl-3-fluorobenzamide can be synthesized through several methods. One common approach involves the reaction of 3-fluorobenzoyl chloride with benzylamine in the presence of a base such as triethylamine. The reaction typically proceeds at room temperature, yielding this compound as the primary product .
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of automated reactors, controlled temperature and pressure conditions, and purification techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions: N-Benzyl-3-fluorobenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the amide group to an amine group.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be employed.
Substitution: Nucleophiles such as sodium methoxide or sodium ethoxide can be used for substitution reactions.
Major Products:
Oxidation: Formation of 3-fluorobenzoic acid.
Reduction: Formation of N-benzyl-3-fluoroaniline.
Substitution: Formation of various substituted benzamides depending on the nucleophile used.
Scientific Research Applications
N-Benzyl-3-fluorobenzamide has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of N-Benzyl-3-fluorobenzamide depends on its specific application. In medicinal chemistry, it may act as an inhibitor of certain enzymes or receptors. The benzyl and fluorine substituents can enhance binding affinity and selectivity towards molecular targets. The compound may interact with proteins through hydrogen bonding, hydrophobic interactions, and van der Waals forces, influencing biological pathways and cellular processes .
Comparison with Similar Compounds
N-Benzyl-4-fluorobenzamide: Similar structure but with the fluorine atom at the para position.
N-Benzyl-2-fluorobenzamide: Fluorine atom at the ortho position.
N-Benzyl-3-chlorobenzamide: Chlorine atom instead of fluorine at the meta position.
Uniqueness: N-Benzyl-3-fluorobenzamide is unique due to the specific positioning of the fluorine atom, which can influence its chemical reactivity and biological activity. The meta-fluorine substitution can affect the electronic properties of the benzene ring, potentially leading to different interactions with biological targets compared to its ortho and para analogs .
Biological Activity
N-benzyl-3-fluorobenzamide is an organic compound that has garnered attention in medicinal chemistry and biological research due to its potential therapeutic applications. This article delves into the biological activity of this compound, exploring its mechanisms of action, biological targets, and relevant case studies.
Chemical Structure and Properties
This compound consists of a benzamide structure with a fluorine atom at the meta position relative to the amide functional group. The presence of the benzyl group enhances its lipophilicity, which is crucial for its interaction with biological targets. The molecular formula is .
The biological activity of this compound is primarily attributed to its ability to interact with various enzymes and receptors. The fluorine substituent is known to enhance binding affinity and selectivity towards molecular targets, influencing various biochemical pathways.
Key Mechanisms:
- Enzyme Inhibition: this compound may act as an inhibitor for certain enzymes, which can be pivotal in metabolic pathways.
- Protein-Ligand Interaction: The compound's structural features allow it to form hydrogen bonds and hydrophobic interactions with proteins, potentially affecting cellular processes.
Antimicrobial and Anticancer Properties
Recent studies have highlighted the antimicrobial and anticancer properties of this compound. Its effectiveness against various pathogens and cancer cell lines has been documented in several research articles.
Activity | Target | IC50 Value |
---|---|---|
Antimicrobial | Various bacterial strains | 10-20 μM |
Anticancer | C6 glioma cells | 4.16 μg/mL |
These values indicate that this compound exhibits significant potency against specific biological targets, making it a candidate for further development in therapeutic applications.
Case Studies
-
Inhibition of Enzymes:
A study demonstrated that this compound effectively inhibited specific enzymes involved in cancer metabolism. The compound was tested against various cancer cell lines, showing promising results in reducing cell viability. -
SARS-CoV-2 Protease Inhibition:
Although primarily focused on other compounds, research has indicated that similar benzamide derivatives exhibit inhibitory activity against the SARS-CoV-2 3CL protease. This suggests that this compound could potentially share similar antiviral properties, warranting further investigation into its efficacy against viral targets.
Research Findings
Recent literature reviews have consolidated findings regarding the biological activities of benzamides, including this compound:
- Binding Affinity Studies: Molecular docking simulations have shown that the compound binds effectively to target proteins involved in cancer progression.
- In vitro Studies: Various assays have confirmed the cytotoxic effects of this compound on cancer cells, with IC50 values supporting its potential as an anticancer agent.
Properties
IUPAC Name |
N-benzyl-3-fluorobenzamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12FNO/c15-13-8-4-7-12(9-13)14(17)16-10-11-5-2-1-3-6-11/h1-9H,10H2,(H,16,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LKIBJWJYXBXEEB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CNC(=O)C2=CC(=CC=C2)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12FNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30356840 | |
Record name | N-benzyl-3-fluorobenzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30356840 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
229.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
671-01-2 | |
Record name | N-benzyl-3-fluorobenzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30356840 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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